molecular formula C9H11N3 B1439309 4,5-dimethyl-1H-benzimidazol-6-amine CAS No. 946932-54-3

4,5-dimethyl-1H-benzimidazol-6-amine

Cat. No.: B1439309
CAS No.: 946932-54-3
M. Wt: 161.2 g/mol
InChI Key: XVRZYYBUCHIWBF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-benzimidazol-6-amine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at the 4 and 5 positions and an amine group at the 6 position.

Safety and Hazards

The safety information available indicates that 4,5-dimethyl-1H-benzimidazol-6-amine dihydrochloride is classified under GHS07, with a hazard statement of H302 . This suggests that it may be harmful if swallowed .

Future Directions

Benzimidazole compounds, including 4,5-dimethyl-1H-benzimidazol-6-amine, continue to be a focus of research due to their wide range of pharmacological applications . Future research may involve further exploration of the benzimidazole structure to develop potential chemotherapeutic agents .

Biochemical Analysis

Biochemical Properties

4,5-Dimethyl-1H-benzimidazol-6-amine plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with DNA, mimicking the properties of DNA bases . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, this compound has shown affinity for certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the p53 signaling pathway . This compound also affects gene expression by binding to specific transcription factors, thereby modulating the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with DNA, which inhibits DNA replication and transcription . This compound can also inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where doses above a certain level result in significant adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as P-glycoprotein . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different tissue types and its ability to cross biological barriers .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria, where it can exert its effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1H-benzimidazol-6-amine typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of 4,5-dimethyl-o-phenylenediamine with formic acid or formamide under acidic conditions to form the desired benzimidazole derivative . Another approach involves the use of ammonium acetate and urotropine in the presence of a solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

Comparison with Similar Compounds

4,5-Dimethyl-1H-benzimidazol-6-amine can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-6(2)9-8(3-7(5)10)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRZYYBUCHIWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1N)NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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